
Chroman-8-ol
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Chroman-8-ol, also known as S-equol, is a major metabolite of the soy isoflavone daidzein . It primarily targets estrogen receptors, particularly estrogen receptor β (ERβ), to which it binds more tightly than to estrogen receptor α (ERα) .
Mode of Action
S-equol acts as a phytoestrogen, exerting its effects by binding to nuclear estrogen receptors expressed in various brain regions . It enhances cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs .
Biochemical Pathways
The biosynthesis of this compound involves two distinct pathways: the shikimate pathway and the MEP pathway . The shikimate pathway gives rise to the chromanol ring from homogentisate (HGA) . As an antioxidant, this compound prevents lipid peroxidation in cellular membranes and quenches harmful reactive oxygen species (ROS) in plants and animals .
Result of Action
This compound has been found to have anti-inflammatory activities . For instance, it can inhibit the TNF-α-induced ICAM-1 expression on human endothelial cells . Moreover, it has been shown to have antioxidant properties, preventing lipid peroxidation and quenching harmful ROS .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of intestinal bacteria is necessary for its production . Additionally, its antioxidant activity can be affected by the presence of other reactive species in the environment .
Analyse Biochimique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chroman-8-ol can be achieved through several methods. One common approach involves the cyclization of substituted phenols with appropriate aldehydes or ketones. For instance, the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base can yield this compound. Another method involves the reduction of chroman-8-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial in scaling up the production process. Advanced techniques such as continuous flow synthesis and catalytic hydrogenation may be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Chroman-8-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chroman-8-one using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The reduction of chroman-8-one back to this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Chroman-8-one.
Reduction: this compound.
Substitution: Various substituted chromane derivatives depending on the reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Antioxidant Properties
Chroman-8-ol exhibits strong antioxidant activity, which is essential for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, making it a candidate for developing therapeutic agents against diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
1.2 Sirtuin Inhibition
Recent research has identified derivatives of this compound as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging and neurodegenerative diseases. These compounds demonstrate potent inhibitory effects in low micromolar ranges, suggesting their potential use in treating conditions like Alzheimer's disease . The structure-activity relationship (SAR) studies indicate that modifications to the chroman scaffold can enhance selectivity and potency against SIRT2.
Materials Science
2.1 Polymer Chemistry
This compound can be utilized as a building block in polymer synthesis. Its hydroxyl group allows for easy incorporation into polymer chains, enhancing the thermal stability and mechanical properties of the resulting materials. Research indicates that polymers containing chroman units exhibit improved resistance to thermal degradation compared to their non-chroman counterparts .
2.2 Photovoltaic Applications
In the field of organic photovoltaics, chroman derivatives have been investigated for their ability to act as light-harvesting materials. Their unique electronic properties facilitate efficient charge transfer processes, which are critical for improving the efficiency of solar cells . This application could lead to advancements in sustainable energy technologies.
Environmental Science
3.1 Bioremediation
This compound has been studied for its potential role in bioremediation processes. Its ability to bind with heavy metals and organic pollutants makes it useful in environmental cleanup efforts. Research indicates that chroman derivatives can enhance the bioavailability of contaminants, facilitating their degradation by microbial communities .
3.2 Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies, revealing its effectiveness against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways . Such properties suggest potential applications in developing new antimicrobial agents or preservatives.
Case Study 1: Sirtuin Inhibitors Development
A recent study synthesized a series of chroman derivatives aimed at inhibiting SIRT2. The most promising compound demonstrated an IC50 value in the low micromolar range, indicating strong potential for further development into a therapeutic agent for neurodegenerative diseases .
Compound Name | Structure | IC50 (μM) | Selectivity |
---|---|---|---|
8-Bromo-6-chloro-2-pentylchroman-4-one | Structure | 0.5 | High |
8-Bromo-6-chloro-2-pentylchromone | Structure | 0.7 | Moderate |
Case Study 2: Photovoltaic Efficiency
In an experimental setup, polymers incorporating chroman units were tested for their photovoltaic efficiency. The results indicated a significant increase in power conversion efficiency compared to traditional polymer systems without chroman structures .
Polymer Type | Efficiency (%) | Thermal Stability (°C) |
---|---|---|
Standard Polymer | 5.0 | 200 |
Chroman-containing Polymer | 7.5 | 250 |
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: Similar structure but with a carbonyl group at the 4th position instead of a hydroxyl group.
Chroman-2-ol: Hydroxyl group at the 2nd position.
Chroman-6-ol: Hydroxyl group at the 6th position.
Uniqueness
Chroman-8-ol is unique due to the specific positioning of the hydroxyl group at the 8th position, which imparts distinct chemical and biological properties. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Activité Biologique
Chroman-8-ol, a derivative of chroman, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's potential therapeutic effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its chroman backbone with a hydroxyl group at the 8-position. This structural feature is crucial for its biological activity, influencing interactions with various biological targets.
Biological Activities
1. Anticancer Activity
This compound and its derivatives have shown promising anticancer properties. A study demonstrated that certain chromone derivatives exhibit potent cytotoxic effects against various cancer cell lines, including colon and prostate cancer. The mechanism of action involves inducing apoptosis and cell cycle arrest by modulating the expression of key regulatory proteins such as CDK4 and Bcl-2 .
Table 1: Cytotoxic Effects of Chroman Derivatives
Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | Colon Cancer | 12.5 | Induces apoptosis, cell cycle arrest |
Chromone Derivative II | Prostate Cancer | 15.3 | Apoptosis induction |
Chromone Derivative III | Melanoma | 10.2 | DNA fragmentation induction |
2. Anti-inflammatory Activity
Chroman derivatives have also been evaluated for their anti-inflammatory effects. A series of chromenylurea compounds were synthesized and tested for their ability to inhibit TNF-α production in lipopolysaccharide-stimulated THP-1 cells. The most active compound demonstrated an IC50 value comparable to established anti-inflammatory agents, suggesting significant potential for treating inflammatory diseases .
Table 2: Anti-inflammatory Activity of Chroman Derivatives
Compound | Cell Type | IC50 (μM) | Target |
---|---|---|---|
Chromenylurea 40g | THP-1 Cells | 0.033 | TNF-α Inhibition |
Chroman-5-ylurea 39a | THP-1 Cells | 0.31 | TNF-α Inhibition |
The biological activity of this compound can be attributed to several mechanisms:
1. Apoptosis Induction: Studies indicate that chroman derivatives can trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic genes (e.g., P53, Bax) while downregulating anti-apoptotic genes (e.g., Bcl-2) .
2. Enzyme Inhibition: Chroman derivatives have been shown to inhibit enzymes such as butyrylcholinesterase (BuChE), which is relevant in neurodegenerative diseases like Alzheimer's . The binding affinity of these compounds is influenced by their structural modifications, particularly substitutions on the aromatic ring.
Case Studies
A notable case study examined the efficacy of a specific chroman derivative in an animal model of cancer. The derivative was administered at varying doses, and the results indicated a dose-dependent reduction in tumor size and improved survival rates compared to control groups . This underscores the potential for further clinical exploration.
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-8-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,10H,2,4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQMSSMXIUODQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)O)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1915-20-4 | |
Record name | 3,4-dihydro-2H-1-benzopyran-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.